

Emraclidine Phase 2 Schizophrenia Trials: A Technical Support Center

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Compound of Interest

Compound Name: *Emraclidine*

Cat. No.: *B8176116*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the outcome of the Phase 2 clinical trials for **Emraclidine** in schizophrenia. On November 11, 2024, AbbVie announced that the two Phase 2 EMPOWER trials investigating **Emraclidine** did not meet their primary endpoint.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the **Emraclidine** Phase 2 trials in schizophrenia?

The primary reason for the failure of the EMPOWER-1 and EMPOWER-2 Phase 2 trials was that **Emraclidine** did not demonstrate a statistically significant reduction in the total score of the Positive and Negative Syndrome Scale (PANSS) compared to placebo at week 6. The PANSS is a standardized tool used to measure the severity of symptoms in individuals with schizophrenia. While there were numerical improvements in the PANSS scores for some **Emraclidine** groups compared to placebo, the differences were not statistically significant.

Q2: Were there any noteworthy differences in the placebo response between the Phase 1b and Phase 2 trials?

Yes, a significant factor contributing to the Phase 2 trial outcome was a higher-than-expected placebo response. In the preceding Phase 1b trial, patients receiving placebo showed a 6.8-point improvement on the PANSS score after six weeks. In contrast, the placebo groups in the

Phase 2 EMPOWER trials demonstrated much larger improvements of -13.5 and -16.1 points, respectively. This substantial placebo effect narrowed the therapeutic window to demonstrate the efficacy of **Emraclidine**.

Q3: What were the specific primary endpoint results from the EMPOWER-1 and EMPOWER-2 trials?

The primary endpoint was the change from baseline in the PANSS total score at week 6. The results for both trials are summarized below.

EMPOWER-1 Trial: Change from Baseline in PANSS Total Score

Treatment Group	N	Baseline PANSS (SD)	LS Mean Change from Baseline (95% CI)
Placebo	127	98.3 (8.16)	-13.5
Emraclidine 10mg QD	125	97.6 (7.65)	-14.7
Emraclidine 30mg QD	127	97.9 (7.89)	-16.5

EMPOWER-2 Trial: Change from Baseline in PANSS Total Score

Treatment Group	N	Baseline PANSS (SD)	LS Mean Change from Baseline (95% CI)
Placebo	128	97.4 (8.22)	-16.1
Emraclidine 15mg QD	122	98.0 (8.49)	-18.5
Emraclidine 30mg QD	123	97.2 (7.75)	-14.2

Q4: Despite failing to meet the primary endpoint, how was the safety and tolerability profile of **Emraclidine**?

Emraclidine was reported to be well-tolerated in the EMPOWER trials, with a safety profile comparable to that observed in the Phase 1b study. The most commonly reported adverse events were headache, dry mouth, and dyspepsia.

Adverse Events in EMPOWER-1 and EMPOWER-2 Trials

Adverse Event	Placebo (EMPOWER-1/2)	Emraclidine 10mg/15mg (EMPOWER-1/2)	Emraclidine 30mg (EMPOWER-1/2)
Headache	9.4% / 10.8%	14.1% / 14.6%	13.2% / 13.0%
Dry Mouth	2.3% / 0.8%	3.9% / 0.8%	9.3% / 5.3%
Dyspepsia	3.1% / 1.5%	3.9% / 3.1%	7.8% / 2.3%

Troubleshooting Unexpected Trial Outcomes

Issue: Discrepancy in Efficacy Between Early and Mid-Phase Trials

A common challenge in drug development is the failure to replicate promising early-phase results in larger, more robust mid-phase trials. The case of **Emraclidine**, which showed a clinically meaningful and statistically significant improvement in PANSS total score in Phase 1b but not in Phase 2, highlights this issue.

Potential Causes and Troubleshooting Steps:

- Placebo and Nocebo Effects:
 - Analysis: Scrutinize the magnitude of the placebo response in the failed trial compared to earlier studies. A significantly higher placebo response can obscure the true effect of the investigational drug.
 - Mitigation Strategies for Future Trials: Implement rigorous patient selection criteria to exclude those with high expectations of improvement. Utilize centralized raters and robust training to ensure consistent scoring and minimize inter-rater variability.

- Patient Population Heterogeneity:
 - Analysis: Conduct post-hoc analyses to identify any subpopulations that may have responded differently to the treatment. Factors to consider include disease severity at baseline, genetic markers, and comorbidities.
 - Future Protocol Design: Consider enrichment strategies in future trial designs to enroll patients more likely to respond to the drug's mechanism of action.
- Dose Selection:
 - Analysis: Evaluate the dose-response relationship observed in the trial. In the EMPOWER-2 trial, the 15mg dose showed a numerically greater improvement than the 30mg dose, suggesting a complex dose-response curve.
 - Further Investigation: Additional dose-ranging studies may be necessary to fully characterize the optimal therapeutic dose.

Experimental Protocols

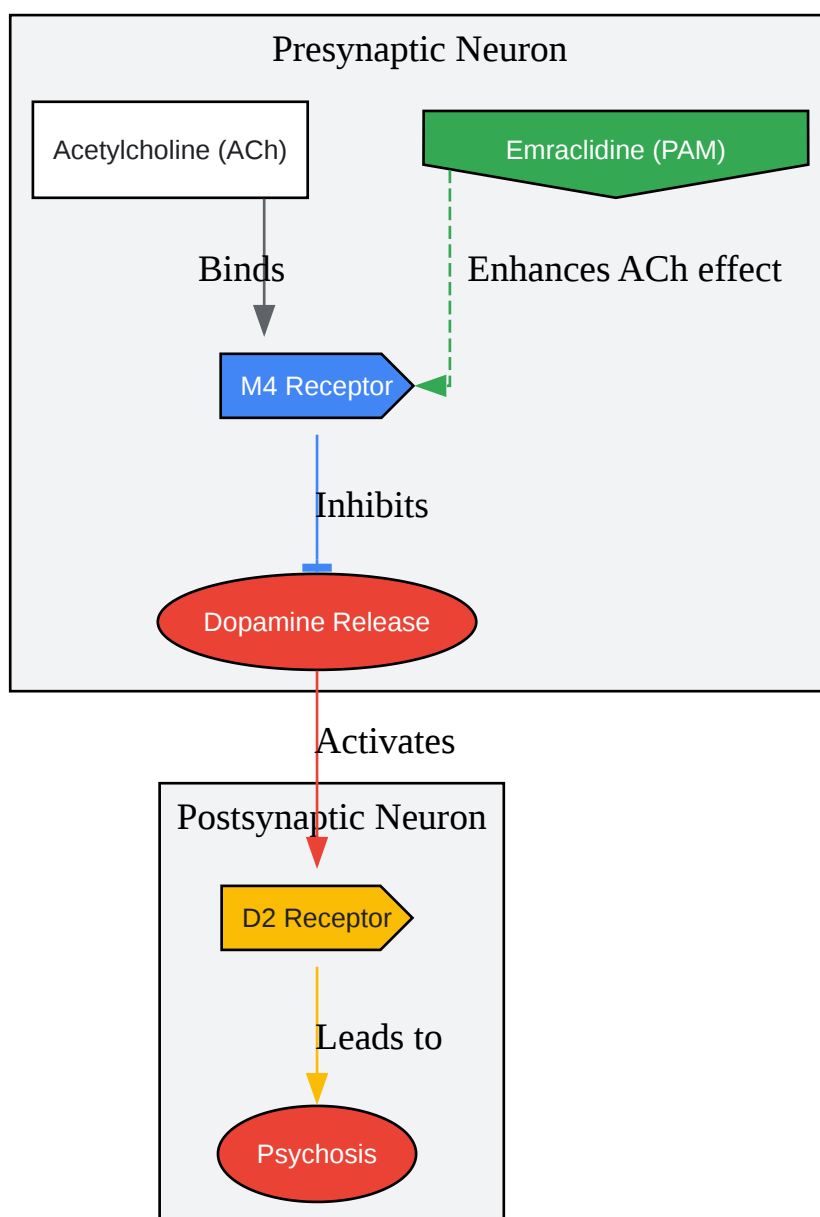
EMPOWER-1 (NCT05227690) and EMPOWER-2 (NCT05227703) Phase 2 Trials

- Study Design: These were multicenter, randomized, double-blind, placebo-controlled Phase 2 trials.
- Participants: Adults with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.
- Intervention:
 - EMPOWER-1: **Emraclidine** 10 mg once daily (QD), **Emraclidine** 30 mg QD, or placebo.
 - EMPOWER-2: **Emraclidine** 15 mg QD, **Emraclidine** 30 mg QD, or placebo.
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
- Duration: 6 weeks of treatment.

Signaling Pathway and Experimental Workflow

Emraclidine's Proposed Mechanism of Action

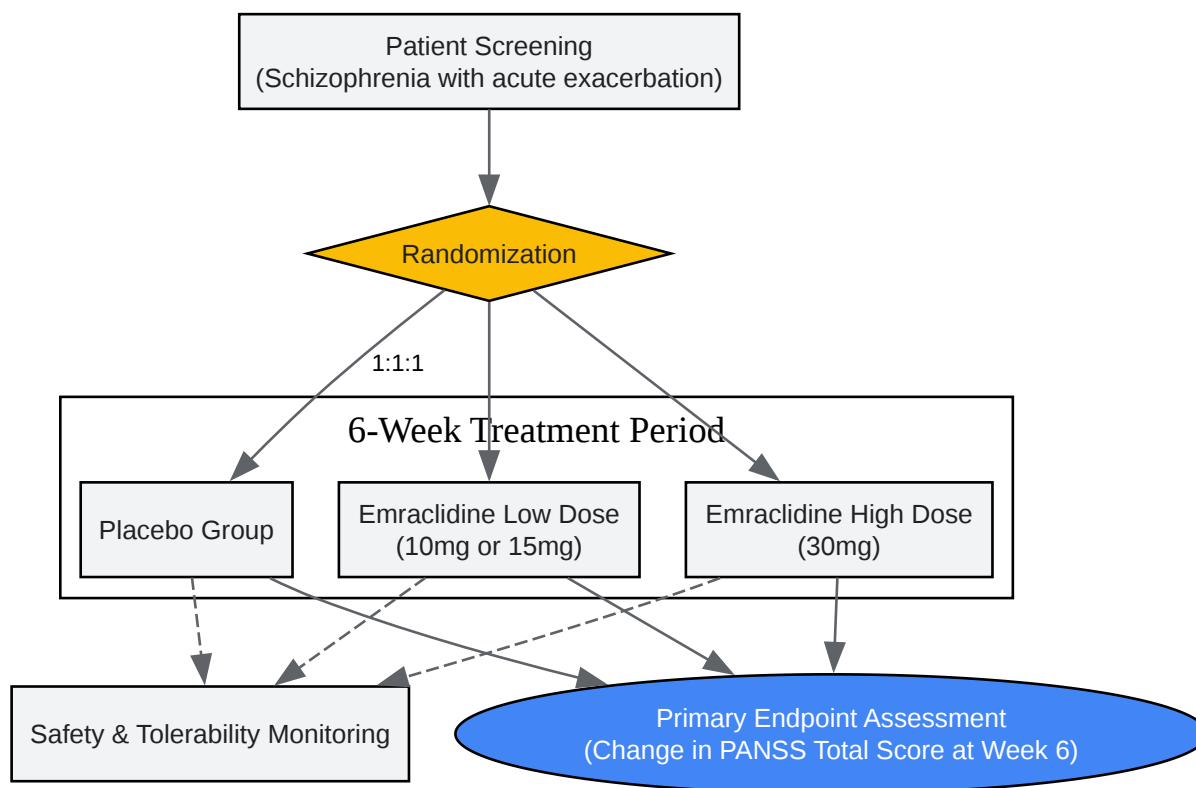
Emraclidine is a selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM). It is hypothesized to work by enhancing the effect of acetylcholine at M4 receptors in the brain, which in turn helps to modulate dopamine levels in key brain regions associated with psychosis, without directly blocking dopamine receptors.



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Caption: Proposed mechanism of action for **Emraclidine** in schizophrenia.

EMPOWER Trials Workflow



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Caption: Simplified workflow of the EMPOWER Phase 2 clinical trials.

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